(4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H21NO5S and its molecular weight is 435.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114655-19-4) is a member of the benzothiazine class, which has garnered interest due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms of action against various pathogens, particularly in the context of tropical diseases and tuberculosis.
- Molecular Formula : C24H21NO5S
- Molecular Weight : 435.5 g/mol
Research indicates that compounds related to benzothiazines exhibit significant biological activity through various mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound acts as a noncompetitive inhibitor of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) within parasites. This results in reduced viability and disruption of critical metabolic pathways in organisms such as Plasmodium falciparum and Leishmania species .
- Allosteric Modulation :
- Antimycobacterial Activity :
Table 1: Biological Activity Overview
Activity Type | Target Pathogen/Condition | EC50 Value (µM) | Reference |
---|---|---|---|
Antileishmanial | Leishmania spp. | <10 | |
Antimalarial | Plasmodium falciparum | <10 | |
Antitubercular | Mycobacterium tuberculosis | <25 |
Case Study 1: Antileishmanial Activity
In a study assessing the antileishmanial properties of similar benzothiazine derivatives, compounds were evaluated for their effectiveness against Leishmania species. The results indicated that certain derivatives exhibited low EC50 values (<10 µM), indicating high potency against the parasites. The mechanism was attributed to ROS generation and subsequent apoptosis in parasite cells .
Case Study 2: Antitubercular Efficacy
Another investigation highlighted the efficacy of benzothiazine derivatives against multidrug-resistant tuberculosis strains. The study found that these compounds could significantly inhibit bacterial growth at concentrations below 25 µM, showcasing their potential as new therapeutic agents in combating resistant TB strains .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-3-30-19-13-11-17(12-14-19)24(26)23-16-25(18-7-6-8-20(15-18)29-2)21-9-4-5-10-22(21)31(23,27)28/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKYNZMVXIJEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.